molecular formula C9H9Cl2NO3 B14511242 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid CAS No. 62804-94-8

2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid

Katalognummer: B14511242
CAS-Nummer: 62804-94-8
Molekulargewicht: 250.08 g/mol
InChI-Schlüssel: CFGRODMRWGPCBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an oxy group at position 3, which is further connected to a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid typically involves the reaction of 2,6-dichloropyridine with butanoic acid derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of butanoic acid reacts with the chlorinated pyridine in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and facilitate the separation of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.

    2-(2,6-Dichloropyridin-3-yl)acetic acid: Another derivative with similar structural features.

Uniqueness

2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the butanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

62804-94-8

Molekularformel

C9H9Cl2NO3

Molekulargewicht

250.08 g/mol

IUPAC-Name

2-(2,6-dichloropyridin-3-yl)oxybutanoic acid

InChI

InChI=1S/C9H9Cl2NO3/c1-2-5(9(13)14)15-6-3-4-7(10)12-8(6)11/h3-5H,2H2,1H3,(H,13,14)

InChI-Schlüssel

CFGRODMRWGPCBU-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)OC1=C(N=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.